molecular formula C18H21BrClNO2 B1681006 3-Methyl-6-chloro-2,3,4,5-tetrahydro-7,8-dihydroxy-1-(3-methylphenyl)-1H-3-benzazepine CAS No. 80751-85-5

3-Methyl-6-chloro-2,3,4,5-tetrahydro-7,8-dihydroxy-1-(3-methylphenyl)-1H-3-benzazepine

Cat. No. B1681006
CAS RN: 80751-85-5
M. Wt: 317.8 g/mol
InChI Key: FHYWNBUFNGHNCP-UHFFFAOYSA-N
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Description

N-methyl-6-chloro-1-(3-methylphenyl)-2,3,4,5-tetrahydro-3-benzazepine-7,8-diol is a benzazepine that is 2,3,4,5-tetrahydro-3-benzazepine bearing a 3-methylphenyl substituent at position 1, a methyl substituent at position 3, a chloro substituent at position 6 and two hydroxy substituents at positions 7 and 8. Dopamine D1-like receptor partial agonist (Ki values are 1.18, 7.56, 920 and 399 nM for rat D1, D5, D2 and D3 receptors respectively). May act as an antagonist in vivo, producing anti-Parkinsonian effects and antagonising the behavioral effects of cocaine. It has a role as a dopamine agonist. It is a benzazepine, a member of catechols, a tertiary amino compound and an organochlorine compound. It is a conjugate base of a N-methyl-6-chloro-1-(3-methylphenyl)-2,3,4,5-tetrahydro-3-benzazepinium-7,8-diol(1+).

Scientific Research Applications

Dopaminergic Activity

3-Methyl-6-chloro-2,3,4,5-tetrahydro-7,8-dihydroxy-1-(3-methylphenyl)-1H-3-benzazepine, also known as SKF83959, exhibits significant dopaminergic activity. It has been studied for its effects as an agonist of central and peripheral dopamine receptors. In research, it was synthesized and evaluated through processes involving cyclization of certain amino alcohols followed by demethylation. Preliminary evidence of dopaminergic activity was measured in anesthetized dogs, focusing on effects on renal blood flow and changes in renal vascular resistance. Further evidence of central dopaminergic activity was observed through rotational effects in rats with lesions in the substantia nigra and in vitro assays measuring stimulation of rat striatal adenylate cyclase. This indicates SKF83959's potential in affecting dopaminergic signaling, particularly in relation to lipophilicity and specific substitutions on the 1-phenyl group (Pfeiffer et al., 1982).

Sigma-1 Receptor Modulation

SKF83959 has also been identified as a potent allosteric modulator of the sigma-1 receptor, an aspect that deviates from its primary classification as a dopamine receptor-1 (D1 receptor) agonist. It significantly promotes the binding of selective sigma-1 receptor agonists to the sigma-1 receptor in both brain and liver tissues, suggesting a novel role for SKF83959 and its analogs in sigma-1 receptor modulation. This modulation could explain SKF83959's D1 receptor–independent effects, such as neuroprotection and promotion of spontaneous glutamate release, potentially revealing new mechanisms for drug effects beyond dopamine receptor agonism (Guo et al., 2013).

Renal Vasodilator Activity

The compound has shown significant renal vasodilator activity, particularly in the context of dopamine agonist benzazepines. This activity was demonstrated in compounds that are potent D-1 dopamine agonists, indicating the therapeutic potential of SKF83959 and related compounds in modulating renal blood flow without central nervous system activity due to their high polarity preventing brain entry. This highlights its potential application in treating conditions that benefit from enhanced renal vasodilation (Weinstock et al., 1986).

G Protein-Coupled Inwardly Rectifying Potassium Channels

SKF83959 has also been noted for its ability to inhibit G protein-coupled inwardly rectifying potassium (GIRK) channels. This discovery suggests that beyond its dopaminergic activity, SKF83959 and compounds with similar structures might also influence cellular mechanisms through modulation of potassium channel activity. This action on GIRK channels could have implications for understanding the drug's full pharmacological profile and its potential applications in treating diseases associated with GIRK channel dysfunctions (Kuzhikandathil & Oxford, 2002).

properties

IUPAC Name

9-chloro-3-methyl-5-(3-methylphenyl)-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO2/c1-11-4-3-5-12(8-11)15-10-20(2)7-6-13-14(15)9-16(21)18(22)17(13)19/h3-5,8-9,15,21-22H,6-7,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXMYTVOBSFOHAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2CN(CCC3=C(C(=C(C=C23)O)O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8043818
Record name SKF 83959
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8043818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-6-chloro-2,3,4,5-tetrahydro-7,8-dihydroxy-1-(3-methylphenyl)-1H-3-benzazepine

CAS RN

80751-85-5
Record name 6-Chloro-2,3,4,5-tetrahydro-3-methyl-1-(3-methylphenyl)-1H-3-benzazepine-7,8-diol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80751-85-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name SK&F 83959
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080751855
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SKF 83959
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8043818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SKF-83959
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8CJ9F3C4Q0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methyl-6-chloro-2,3,4,5-tetrahydro-7,8-dihydroxy-1-(3-methylphenyl)-1H-3-benzazepine
Reactant of Route 2
3-Methyl-6-chloro-2,3,4,5-tetrahydro-7,8-dihydroxy-1-(3-methylphenyl)-1H-3-benzazepine
Reactant of Route 3
3-Methyl-6-chloro-2,3,4,5-tetrahydro-7,8-dihydroxy-1-(3-methylphenyl)-1H-3-benzazepine
Reactant of Route 4
3-Methyl-6-chloro-2,3,4,5-tetrahydro-7,8-dihydroxy-1-(3-methylphenyl)-1H-3-benzazepine
Reactant of Route 5
3-Methyl-6-chloro-2,3,4,5-tetrahydro-7,8-dihydroxy-1-(3-methylphenyl)-1H-3-benzazepine
Reactant of Route 6
3-Methyl-6-chloro-2,3,4,5-tetrahydro-7,8-dihydroxy-1-(3-methylphenyl)-1H-3-benzazepine

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